molecular formula C5H7FO2 B15061387 Ethyl 3-fluoroprop-2-enoate

Ethyl 3-fluoroprop-2-enoate

Cat. No.: B15061387
M. Wt: 118.11 g/mol
InChI Key: IZRFZANQMUWZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C₅H₇FO₂. It is a fluorinated ester, specifically an ethyl ester of 3-fluoroprop-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoroprop-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the compound, making it susceptible to nucleophilic attack. The double bond allows for addition reactions, while the ester group can undergo hydrolysis or transesterification .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloroprop-2-enoate: Similar in structure but with a chlorine atom instead of fluorine.

    Ethyl 3-bromoprop-2-enoate: Contains a bromine atom in place of fluorine.

    Ethyl 3-iodoprop-2-enoate: Features an iodine atom instead of fluorine.

Uniqueness

Ethyl 3-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in the synthesis of fluorinated compounds and materials .

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

ethyl 3-fluoroprop-2-enoate

InChI

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3

InChI Key

IZRFZANQMUWZFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.